Piminodine esylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

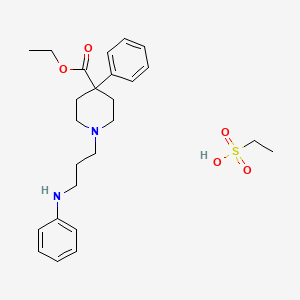

Properties

CAS No. |

42476-22-2 |

|---|---|

Molecular Formula |

C25H36N2O5S |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

ethanesulfonic acid;ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C23H30N2O2.C2H6O3S/c1-2-27-22(26)23(20-10-5-3-6-11-20)14-18-25(19-15-23)17-9-16-24-21-12-7-4-8-13-21;1-2-6(3,4)5/h3-8,10-13,24H,2,9,14-19H2,1H3;2H2,1H3,(H,3,4,5) |

InChI Key |

PRERKVDQJAYTGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCCNC2=CC=CC=C2)C3=CC=CC=C3.CCS(=O)(=O)O |

Origin of Product |

United States |

Historical and Conceptual Foundations of Piminodine Esylate Research

Contextualization within Early Synthetic Opioid Analog Research

The development of piminodine esylate was a direct result of the intensive research into synthetic opioids that characterized the 1940s and 1950s. This period saw a surge in the creation of novel analgesic compounds, driven by the desire to dissociate the potent pain-relieving properties of opioids from their undesirable side effects. dovepress.com The synthesis of pethidine (meperidine) in 1938 by German chemist Otto Eisleb marked a significant breakthrough, demonstrating that potent analgesia could be achieved with a simpler chemical structure than that of morphine. ncats.io This discovery opened the floodgates for the exploration of new classes of synthetic opioids.

Piminodine is a member of the phenylpiperidine class of opioids, a group of compounds characterized by a phenyl group attached to a piperidine (B6355638) ring. nih.govwikipedia.org The successful synthesis and analgesic activity of pethidine, the prototype of the 4-phenylpiperidine (B165713) series, spurred extensive investigation into its analogues. ncats.ioresearchgate.net Researchers systematically modified the pethidine structure in an effort to enhance potency and alter its pharmacological profile. nih.gov This focus on the 1,4-substituted piperidine nucleus as a key pharmacophore for analgesic activity led to the development of a wide array of derivatives, including piminodine. wikipedia.orgwikipedia.org The work of Paul Janssen and his team in the 1960s further expanded the phenylpiperidine family with the synthesis of highly potent opioids like fentanyl, solidifying the importance of this chemical scaffold in opioid research. researchgate.netpainphysicianjournal.com

Piminodine, also known by the trade name Alvodine, was introduced for medical use in the 1960s and saw brief clinical application, particularly in obstetric analgesia. wikipedia.orgncats.io Early research sought to characterize its pharmacological effects in comparison to established opioids. A seminal 1961 study by Woods, Deneau, Bennett, Domino, and Seevers provided a comprehensive comparison of piminodine with morphine and meperidine in various animal models. umich.eduumich.edu This research established that piminodine was a potent analgesic, more potent than both morphine and meperidine in certain assays. umich.edu For instance, in mice, the analgesic potency of piminodine was found to be significantly greater than that of morphine. umich.edu These early studies were crucial in defining the initial therapeutic potential and relative potency of piminodine. wikipedia.orgncats.io

| Compound | Analgesic Potency (Mouse Hot-Plate Test, ED50 mg/kg, SC) | Respiratory Depression in Monkeys |

| Piminodine | 0.1 mg/kg (produced sedation and slight respiratory depression) | More marked depression at higher doses |

| Morphine | - | - |

| Meperidine | - | - |

| Win 13,797 | - | Twice as potent as piminodine as a depressant |

Evolution of Research Paradigms in Opioid Science and this compound

The understanding of how opioids exert their effects has undergone a significant evolution, a shift that has retrospectively informed the interpretation of early piminodine research.

The era in which piminodine was developed and initially studied was largely characterized by a "whole-animal" approach to pharmacology. Researchers meticulously documented the physiological and behavioral effects of drugs in vivo. umich.edu However, the latter half of the 20th century saw a paradigm shift towards a more mechanistic understanding of drug action, driven by the emergence of receptor theory. The concept of specific opioid receptors, first proposed in the 1950s and confirmed in the 1970s, revolutionized the field. nih.govpharmacytimes.com This led to the classification of opioid receptors into different types (mu, delta, and kappa) and the understanding that the diverse effects of opioids are mediated by their interactions with these specific receptor subtypes. nih.gov While early studies of piminodine did not have the tools for direct receptor binding assays, its pharmacological profile, including its morphine-like effects, strongly suggested that it acted as an agonist at opioid receptors. wikipedia.org Modern understanding places phenylpiperidines like piminodine as acting primarily on the mu-opioid receptor. nih.govnih.gov

While it is difficult to definitively state that early piminodine studies single-handedly altered the course of pharmacological theory, they were part of a larger body of work that contributed to a more nuanced understanding of synthetic opioids. The detailed comparative data from studies like Woods et al. (1961) provided valuable structure-activity relationship (SAR) information for the phenylpiperidine class. umich.edu This type of data was crucial for the ongoing effort to correlate chemical structure with pharmacological effect, a cornerstone of medicinal chemistry and pharmacology. The observation that subtle modifications to the phenylpiperidine backbone could lead to significant changes in potency and side effect profiles, as seen with piminodine and its analogues, reinforced the importance of specific molecular interactions in drug action, a concept that would be more fully realized with the advent of receptor pharmacology.

Theoretical Underpinnings of this compound Pharmacological Classification

This compound is pharmacologically classified as a synthetic opioid analgesic belonging to the phenylpiperidine class. wikipedia.orgncats.io It is specifically an analogue of pethidine (meperidine). wikipedia.orgncats.io This classification is based on its chemical structure, which features the characteristic 4-phenylpiperidine core, and its functional properties as an opioid agonist. wikipedia.org Like other opioids, it produces analgesia, sedation, and euphoria. wikipedia.org In the United States, piminodine is classified as a Schedule II controlled substance, indicating a high potential for abuse and dependence. ncats.ionih.gov

| Property | Description |

| Chemical Class | Phenylpiperidine |

| Pharmacological Class | Synthetic Opioid Analgesic |

| Prototypical Analogue | Pethidine (Meperidine) |

| Primary Mechanism of Action | Opioid Receptor Agonist (presumed mu-opioid receptor) |

| Legal Status (US) | Schedule II Controlled Substance |

Structural Features and Early Hypotheses on Receptor Interactions

The scientific understanding of how opioid analgesics function began not with the direct observation of receptors, but with inferences drawn from their chemical structures. Long before the definitive identification of opioid receptors in 1973, researchers like Beckett and Casy in 1954 proposed the existence of specific receptor sites based on the consistent structure-activity relationships (SAR) observed across a series of synthetic opioids. nih.govguidetopharmacology.org These early hypotheses focused on identifying the essential molecular features required for a compound to produce analgesia, suggesting a "lock and key" type of interaction with a complementary biological target.

Piminodine, as a synthetic opioid of the phenylpiperidine class, possesses the key structural features that were central to these early conceptual models. wikipedia.orgnih.gov It is an analogue of pethidine and its structure was studied to understand how modifications could influence analgesic potency. ncats.iochemeurope.com Early SAR studies on phenylpiperidines and related compounds identified several critical components for receptor interaction and analgesic activity.

The foundational hypothesis suggested that an effective opioid analgesic required:

A basic nitrogen atom , which would be protonated at physiological pH, allowing for an ionic bond with a negatively charged site on the receptor.

A central quaternary carbon atom , providing a point of substitution.

A phenyl group or similar aromatic feature connected to the central carbon, thought to engage in van der Waals forces with a flat surface on the receptor.

A specific three-dimensional shape that would allow the molecule to fit correctly into the proposed receptor site. guidetopharmacology.org

Piminodine's structure conforms to these early requirements. Its piperidine ring contains a basic nitrogen atom. nist.gov It features a phenyl group and an ethyl carboxylate group attached to the same carbon (C4) of the piperidine ring. nist.gov A significant feature of piminodine is the long N-anilinopropyl substituent on the piperidine nitrogen, a modification that was found to significantly enhance potency compared to the N-methyl group of its parent compound, pethidine. ncats.io This suggested that the size and nature of the group attached to the basic nitrogen were critical for the strength of the drug-receptor interaction. The prevailing hypothesis was that this N-substituent fit into a specific hydrophobic pocket on the receptor surface, thereby improving the binding affinity. nih.gov

The following table details the key structural components of piminodine and their hypothesized roles in receptor binding based on these early SAR theories.

Table 2: Structural Features of Piminodine and Their Hypothesized Receptor Interaction Roles

| Structural Feature | Description | Early Hypothesized Role in Receptor Interaction |

|---|---|---|

| Phenyl Group at C4 | An aromatic ring attached to the 4th carbon of the piperidine ring. nist.gov | Provides a flat surface for binding to a corresponding planar region on the receptor via van der Waals forces. Essential for analgesic activity. |

| Basic Nitrogen Atom | The tertiary amine within the piperidine ring. nist.gov | Becomes protonated at physiological pH, forming a crucial ionic bond with an anionic site on the receptor surface. |

| Ethyl Carboxylate Group at C4 | An ester group attached to the 4th carbon of the piperidine ring. nist.gov | Thought to contribute to the proper orientation and binding of the molecule, potentially through dipole-dipole or hydrogen bonding. |

| Anilinopropyl Chain at N1 | A 3-(phenylamino)propyl group attached to the piperidine nitrogen. nist.gov | Interacts with a specific hydrophobic pocket on the receptor, enhancing binding affinity and contributing to piminodine's high potency compared to pethidine. |

Molecular and Cellular Pharmacodynamics of Piminodine Esylate

Piminodine Esylate Interactions with Opioid Receptor Subtypes

Piminodine is primarily classified as a mu-opioid receptor agonist. kegg.jp Its analgesic and other opioid-like effects are mediated through its interaction with opioid receptors, which are part of the G-protein coupled receptor (GPCR) superfamily. kegg.jpmdpi.com The family of opioid receptors includes three main types: mu (µ), delta (δ), and kappa (κ). mdpi.compainphysicianjournal.com

Mu-Opioid Receptor Agonism and Ligand-Binding Dynamics

Piminodine's principal mechanism of action involves binding to and activating the mu-opioid receptor (MOR). kegg.jp As an agonist, piminodine mimics the action of endogenous opioids, such as endorphins, at this receptor subtype. chemrxiv.org The binding of an agonist like piminodine to the MOR induces a conformational change in the receptor protein, which is the initial step in a cascade of intracellular events. mdpi.com

Investigative Approaches for Kappa and Delta Opioid Receptor Affinities

The selectivity of an opioid ligand for different receptor subtypes is a critical aspect of its pharmacological profile. While piminodine is primarily a mu-agonist, a comprehensive understanding of its pharmacodynamics would require assessing its binding affinity for kappa (KOR) and delta (DOR) opioid receptors. nih.gov Such investigations typically involve competitive binding assays using radiolabeled ligands specific for each receptor subtype. researchgate.net

Receptor Binding Kinetics in Isolated Systems

The study of receptor binding kinetics, which includes the rates of association and dissociation of a ligand from its receptor, provides deeper insights into the duration and nature of the pharmacological effect. nih.govibmc.msk.ru These parameters are often determined using in vitro preparations of isolated cell membranes expressing the receptor of interest. researchgate.net

Specific research detailing the binding kinetics of this compound in isolated systems is not prominently available. The association rate (k_on) and dissociation rate (k_off) determine the residence time of the drug at the receptor, which can be a more significant predictor of clinical efficacy and duration of action than binding affinity alone. nih.govibmc.msk.ru For many older drugs like piminodine, which saw limited clinical use, such detailed kinetic studies may not have been extensively performed or published in accessible formats. ncats.ionih.gov

Intracellular Signal Transduction Pathways Mediated by this compound

The activation of opioid receptors by an agonist like piminodine initiates a series of intracellular events that ultimately lead to the observed physiological effects. These signaling pathways are complex and involve multiple protein interactions.

G-Protein Coupled Receptor Activation Mechanisms

As a G-protein coupled receptor, the mu-opioid receptor, upon activation by piminodine, interacts with intracellular heterotrimeric G-proteins. chemrxiv.org These G-proteins are composed of α, β, and γ subunits. Agonist binding causes the G-protein to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). This exchange leads to the dissociation of the Gα subunit from the Gβγ dimer. mdpi.com

Both the activated Gα subunit and the Gβγ dimer can then interact with various downstream effector proteins to modulate their activity. mdpi.com For mu-opioid receptors, the G-proteins are typically of the inhibitory type (Gi/o). chemrxiv.org Assays to study this activation often measure the binding of radiolabeled GTP analogs, such as [³⁵S]GTPγS, in response to agonist stimulation. mdpi.com While this is the general mechanism for mu-opioid agonists, specific studies detailing G-protein activation assays with piminodine are scarce.

Adenylyl Cyclase Modulation and Cyclic AMP Signaling

One of the primary downstream effects of mu-opioid receptor activation via inhibitory G-proteins (Gi/o) is the inhibition of the enzyme adenylyl cyclase. painphysicianjournal.comnih.gov Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. nih.gov

By inhibiting adenylyl cyclase, piminodine, like other mu-opioid agonists, leads to a decrease in intracellular cAMP levels. painphysicianjournal.com This reduction in cAMP can affect the activity of various downstream targets, including protein kinase A (PKA), and ultimately modulate ion channel function and gene expression, contributing to the analgesic effect. painphysicianjournal.com The inhibitory effect on adenylyl cyclase can be experimentally measured through assays that quantify cAMP levels in cells or tissues following exposure to the opioid agonist. nih.govpurdue.edu Specific data from such assays for piminodine are not widely reported.

Downstream Cellular Effectors and Ion Channel Modulation

As a mu-opioid receptor (MOR) agonist, piminodine is presumed to initiate signaling cascades typical of this receptor class. kegg.jp Opioid receptors, including the MOR, are G-protein-coupled receptors (GPCRs) that signal through various intracellular pathways upon activation. researchgate.netresearchgate.net The binding of an agonist like piminodine to the MOR is expected to trigger the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. nih.govnih.gov

These subunits then interact with and modulate the activity of several downstream cellular effectors. A primary mechanism is the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. researchgate.netnih.govnih.gov This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways. nih.gov

Furthermore, the Gβγ subunit plays a crucial role in modulating ion channel activity. It is known to directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govfrontiersin.org This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

In addition to its effects on potassium channels, opioid receptor activation generally leads to the inhibition of voltage-gated calcium channels (VGCCs). nih.govresearchgate.net This inhibition is also mediated by the Gβγ subunit and results in a reduced influx of calcium ions into the presynaptic terminal, which is critical for neurotransmitter release. By inhibiting the release of excitatory neurotransmitters, such as substance P, from primary afferent terminals, the analgesic effect is produced.

While specific studies on piminodine's direct modulation of ion channels are not extensively detailed in the available literature, its action as a MOR agonist strongly suggests its involvement in these established opioid signaling pathways. The modulation of these ion channels and intracellular effectors collectively contributes to the analgesic and other central nervous system effects of piminodine.

| Effector/Channel | Presumed Effect of Piminodine (as a MOR agonist) | Consequence |

| Adenylyl Cyclase | Inhibition | Decreased intracellular cAMP |

| G-protein-gated inwardly rectifying K+ channels (GIRKs) | Activation | Neuronal hyperpolarization |

| Voltage-gated Ca2+ channels (VGCCs) | Inhibition | Reduced neurotransmitter release |

Theoretical and Computational Approaches to this compound Activity

The understanding of this compound's activity has been augmented by theoretical and computational methods, which provide insights into its interaction with opioid receptors and the structural features essential for its analgesic properties.

Structure-Activity Relationship (SAR) Studies in Piperidine (B6355638) Morphinomimetics

Piminodine belongs to the 4,4-disubstituted piperidine series of morphinomimetics. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds relates to their biological activity. For piperidine derivatives, the presence and nature of substituents on the piperidine ring are critical determinants of their analgesic potency.

An electronic-topological method has been utilized to study the SAR of a series of 4,4-disubstituted piperidine morphinomimetics, which included piminodine. researchgate.net This approach involves conformational and quantum-mechanical calculations to identify pharmacophores and anti-pharmacophores responsible for analgesic activity. researchgate.net The study considered both the neutral and protonated forms of the piperidine nitrogen, which is a key feature for receptor interaction. researchgate.net The results of such studies can be used for the computer-aided design of novel analgesic compounds with improved properties. researchgate.net

Predictive Modeling of Receptor Interactions

Predictive modeling plays a significant role in drug design and understanding drug-receptor interactions. nih.govnih.gov For opioid agonists like piminodine, computational models can predict how the molecule will bind to the mu-opioid receptor. These models often utilize techniques like molecular docking and molecular dynamics simulations to visualize and analyze the interactions at the atomic level.

Investigative Analytical Methodologies in Piminodine Esylate Research

Quantitative Methodologies for Piminodine Esylate in Preclinical Biological Matrices

The quantitative determination of drugs and their metabolites in biological fluids is crucial for preclinical pharmacokinetic and toxicokinetic studies. For a compound like piminodine, this requires highly selective and sensitive analytical methods capable of measuring low concentrations in complex matrices such as blood, plasma, or urine.

Chromatographic techniques coupled with mass spectrometry are the gold standard for the quantitative analysis of drugs in biological samples due to their high selectivity and sensitivity. While specific methods for piminodine are not abundant in recent publications, methods developed for its structural analogue, pethidine (meperidine), are directly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves separating the analyte from the sample matrix using a gas chromatograph and then detecting and quantifying it using a mass spectrometer. For opioids like pethidine, samples are typically first subjected to a sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the drug and remove interfering substances. An internal standard is added to correct for variations during sample processing and analysis. The extracted drug may then be chemically modified (derivatized) to improve its chromatographic properties before injection into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is often preferred for its ability to analyze a wider range of compounds with minimal sample preparation. The sample extract is injected into a high-performance liquid chromatography (HPLC) system, which separates the components. The eluent then enters a tandem mass spectrometer, which provides two stages of mass analysis for exceptional specificity and sensitivity, allowing for very low detection limits.

| Parameter | Example Chromatographic Method (based on Pethidine analysis) |

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Biological Matrix | Whole Blood, Urine |

| Sample Preparation | Solid-Phase Extraction (SPE) using a C18 column |

| Internal Standard | 4'-piperidinoacetophenone or a deuterated analogue (e.g., pethidine-d4) |

| Chromatography Column | (5% phenyl) methylpolysiloxane capillary column |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Linear Range | e.g., 1.25 - 40 ng/mL |

| Lower Limit of Quantification (LLOQ) | ~1 ng/mL |

This table outlines typical parameters for a quantitative assay for a phenylpiperidine opioid, based on published methods for pethidine.

For research data to be considered reliable and reproducible, the analytical method used must be thoroughly validated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances.

Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing quality control (QC) samples with known concentrations.

Precision: The degree of scatter between a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).

Advanced Methodological Applications in Pharmacological Research

Modern pharmacological research employs sophisticated techniques to probe the nuanced mechanisms of drug action. While piminodine is an older compound, these advanced methods could be applied to further refine its pharmacological profile.

One of the most significant recent advancements in opioid pharmacology is the concept of biased agonism or functional selectivity. It is hypothesized that the therapeutic effects of opioids (analgesia) are primarily mediated by the G-protein signaling pathway, while adverse effects like respiratory depression and constipation are linked to the β-arrestin pathway.

Biased agonists are compounds that preferentially activate one pathway over the other. For example, oliceridine (TRV130) and PZM21 are investigational compounds designed to be G-protein biased agonists at the µ-opioid receptor, with the goal of providing analgesia with a reduced side-effect profile. Advanced in vitro assays, such as Bioluminescence Resonance Energy Transfer (BRET) or Tango assays, can be used to quantify a ligand's bias by directly measuring its ability to recruit G-proteins versus β-arrestin. Applying these assays to piminodine would allow for its classification along the spectrum from balanced to biased agonism, providing insights into its molecular mechanism compared to both classic opioids like morphine and novel biased agents.

Furthermore, computational methodologies such as molecular docking are increasingly used to predict the binding affinity of new compounds. These models use the 3D crystal structure of the opioid receptor to simulate how a ligand like piminodine fits into the binding pocket, which can help in understanding structure-activity relationships within the phenylpiperidine class of opioids.

Techniques for Studying Cellular and Subcellular Distribution in Research Models

The determination of the precise location of this compound within cells and tissues is fundamental to understanding its pharmacological effects. Researchers utilize a variety of advanced analytical techniques to track its distribution.

Microscopy and Imaging Techniques:

Fluorescence microscopy is a key technique used to visualize the distribution of opioid compounds. This can be achieved by tagging the molecule with a fluorescent probe, although this is not always feasible without altering the compound's properties. A more common approach in research is to use fluorescently tagged receptors or antibodies that bind to the target receptor.

Green Fluorescent Protein (GFP) tagging has been instrumental in studying the subcellular localization of receptors in living cells. dartmouth.edu By creating a fusion protein of the target receptor and GFP, researchers can monitor the receptor's movement and concentration within different cellular compartments in real-time using fluorescence time-lapse microscopy. dartmouth.edu This method allows for the observation of receptor trafficking in response to ligand binding. dartmouth.edu

Mass Spectrometry-Based Methods:

Mass spectrometry offers high sensitivity and specificity for the detection and quantification of drugs and their metabolites in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying synthetic opioids in various biological matrices, including blood, vitreous humor, and brain tissue. nih.gov The method involves separating the compound from the matrix using liquid chromatography followed by detection and quantification using tandem mass spectrometry. nih.gov This technique is essential for determining the concentration of this compound in different tissues to understand its distribution. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Imaging (MALDI-MSI): This imaging technique allows for the visualization of the spatial distribution of drugs and metabolites within tissue sections. researchgate.net MALDI-MSI can reveal the localization of compounds in specific brain regions, which is crucial for correlating drug distribution with pharmacological effects. researchgate.net For instance, studies on other opioids have shown high concentrations in areas rich in opioid receptors. researchgate.net

The following table summarizes the key techniques used to study the cellular and subcellular distribution of opioid analgesics like this compound.

| Technique | Principle | Application in this compound Research |

| Fluorescence Microscopy | Visualization of fluorescently labeled molecules or cellular components. | To observe the general distribution of this compound (if labeled) or its target receptors within cells and tissues. |

| GFP Tagging | Genetically fusing Green Fluorescent Protein to a protein of interest (e.g., an opioid receptor) to visualize its localization and trafficking in living cells. dartmouth.edu | To monitor the movement and clustering of opioid receptors in response to this compound binding in real-time. dartmouth.edu |

| LC-MS/MS | Separation of compounds by liquid chromatography followed by mass analysis for quantification. nih.gov | To accurately measure the concentration of this compound and its metabolites in various biological fluids and tissues, providing pharmacokinetic data. nih.gov |

| MALDI-MSI | A mass spectrometry technique that creates an image of the spatial distribution of molecules in a tissue section by analyzing small sections of the tissue. researchgate.net | To map the precise location of this compound within different brain regions or other tissues, correlating its presence with potential sites of action. researchgate.net |

Innovations in Receptor Characterization Methodologies

The interaction of this compound with opioid receptors, which are G-protein-coupled receptors (GPCRs), is central to its analgesic activity. nih.gov Innovations in receptor characterization methodologies have provided unprecedented insights into these interactions.

Structural Biology and Computational Approaches:

High-resolution crystal structures of opioid receptors have been pivotal in understanding how ligands bind. nih.gov These structures, often stabilized with tools like nanobodies (single-chain antibodies), provide a detailed view of the ligand-binding pocket and the conformational changes that occur upon activation. nih.gov

Computational methods, such as molecular docking and Markov State Models, complement experimental data by simulating the binding process and the dynamics of receptor activation. youtube.com These approaches can predict how this compound might interact with the receptor and help in the design of new analgesics with improved properties. youtube.com

Advanced Cellular and In Vivo Techniques:

Optogenetics and Chemogenetics: These techniques allow for the precise control of specific neuronal populations expressing opioid receptors. nih.gov Optogenetics uses light to control genetically modified light-sensitive proteins to either activate or inhibit neuronal activity, while chemogenetics uses engineered receptors that are activated by specific synthetic ligands. nih.govnih.gov These tools enable researchers to dissect the neural circuits involved in the effects of opioids. nih.gov

Biosensors: The development of biosensors has enabled the real-time monitoring of receptor activation and downstream signaling pathways within living cells. unige.ch These sensors can detect conformational changes in the receptor or the activation of G-proteins and β-arrestins, providing insights into the phenomenon of biased agonism. nih.govpnas.org Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which may lead to the development of safer opioids with fewer side effects. nih.govanesthesiaexperts.com

The table below outlines some of the innovative methodologies for opioid receptor characterization.

| Methodology | Principle | Relevance to this compound Research |

| High-Resolution Crystal Structures | X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the opioid receptor, often in complex with a ligand. nih.gov | To visualize the precise binding site of this compound on the opioid receptor and understand the molecular basis of its interaction. nih.gov |

| Nanobodies | Small, single-domain antibodies used to stabilize specific conformations of GPCRs for structural studies. nih.gov | To facilitate the crystallization of the this compound-receptor complex, enabling detailed structural analysis. nih.gov |

| Optogenetics | Using light to control the activity of neurons that have been genetically modified to express light-sensitive ion channels. nih.gov | To investigate the specific neural circuits and cell types that are modulated by this compound to produce analgesia and other effects. nih.gov |

| Chemogenetics | Employing engineered receptors (e.g., DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) that are activated by specific synthetic ligands to control neuronal activity. nih.gov | To selectively activate or inhibit neurons expressing specific opioid receptors and study the functional consequences of this compound's action on these circuits. nih.gov |

| Conformational Biosensors | Genetically encoded sensors that change their fluorescence or other properties upon a conformational change in the target protein (e.g., receptor activation). unige.chpnas.org | To monitor the activation state of opioid receptors in real-time in living cells upon binding of this compound and to study biased signaling. unige.chpnas.org |

| Molecular Docking and Simulation | Computational techniques that predict the preferred binding orientation of a ligand to a receptor and simulate the dynamics of the interaction. youtube.com | To model the binding of this compound to opioid receptors, predict its affinity, and understand the energetic and conformational changes involved in receptor activation. youtube.com |

Preclinical Pharmacokinetic and Metabolic Research of Piminodine Esylate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Research Models

Preclinical ADME studies are fundamental in characterizing the disposition of a new chemical entity within a living organism. These studies are typically conducted in various animal models to predict the drug's behavior in humans. nih.govnih.gov For a compound like piminodine, such research would involve administering the drug to laboratory animals and analyzing biological samples to determine its fate.

Conceptual Models for Disposition in Preclinical Systems

The disposition of opioids like piminodine in preclinical systems is often described using compartmental models. These mathematical models simplify the complex processes of drug distribution and elimination in the body. A two-compartment model is frequently used for opioids, representing the body as a central compartment (including blood and highly perfused organs) and a peripheral compartment (tissues where the drug distributes more slowly). mdpi.com Pharmacokinetic parameters such as absorption rate, distribution half-life, elimination half-life, volume of distribution, and clearance are calculated to quantify the drug's movement through these compartments. mdpi.comnih.gov

For synthetic opioids, physiologically based pharmacokinetic (PBPK) models represent a more sophisticated approach. These models incorporate physiological data from the animal species, such as organ blood flow and tissue composition, to simulate the drug's ADME properties with greater detail and predictive accuracy for human pharmacokinetics. nih.gov

Table 1: Key Pharmacokinetic Parameters in Preclinical Opioid Research

| Parameter | Description | Significance in Research Models |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the extent of absorption after extravascular administration. |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. | Provides insights into the rate of absorption and potential for peak-effect-related toxicities. |

| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Indicates the speed of drug absorption. |

| Area Under the Curve (AUC) | The total drug exposure over time. | Reflects the overall extent of systemic exposure to the drug. |

| Elimination Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval and the time to reach steady-state concentrations. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Represents the efficiency of drug elimination from the body. |

Comparative Metabolic Pathways in Laboratory Species (General Principles)

The metabolism of a drug can vary significantly between different laboratory species. annualreviews.org These differences are primarily due to variations in the expression and activity of drug-metabolizing enzymes. annualreviews.org For opioids structurally related to pethidine, the primary metabolic pathways are expected to involve N-demethylation and hydrolysis of the ester linkage. wikipedia.orghpra.ie

In preclinical studies, it is common to observe quantitative and sometimes qualitative differences in metabolite profiles among species such as mice, rats, rabbits, and dogs. nih.gov For instance, the rate of N-demethylation versus ester hydrolysis may differ, leading to varying ratios of active or inactive metabolites. Understanding these species-specific metabolic pathways is crucial for selecting the most appropriate animal model for toxicological studies and for predicting human metabolism. annualreviews.org

Enzymatic Biotransformation Pathways of Piminodine Esylate Analogs

The biotransformation of opioids is a critical determinant of their duration of action and potential for drug-drug interactions. This process is primarily mediated by enzymes in the liver.

Role of Cytochrome P450 Enzymes in Opioid Metabolism (General Theory)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs, including many opioids. nih.gov These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make the drug more water-soluble for excretion. nih.gov For phenylpiperidine-based opioids, CYP3A4 is a key enzyme involved in N-dealkylation. painphysicianjournal.com Other CYP isozymes, such as CYP2B6 and CYP2C19, have also been implicated in the metabolism of some opioids. wikipedia.org

Genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in drug metabolism, resulting in differences in efficacy and toxicity. Therefore, identifying the specific CYP enzymes responsible for the metabolism of a compound like piminodine is a critical step in preclinical research.

Theoretical Formation of Research-Relevant Metabolites

Based on the structure of piminodine and the known metabolic pathways of its analogue pethidine, several research-relevant metabolites can be theorized. The primary metabolic routes for pethidine are N-demethylation to norpethidine and hydrolysis to pethidinic acid. wikipedia.orghpra.ie Norpethidine is an active metabolite with a longer half-life than the parent drug. wikipedia.org

For piminodine, which has a more complex N-substituent, N-dealkylation would likely be a major metabolic pathway, potentially leading to the formation of an active or inactive des-anilinopropyl metabolite. Hydrolysis of the ethyl ester group would produce the corresponding carboxylic acid, which is typically inactive and more readily excreted. Further hydroxylation of the phenyl rings is also a possibility. The identification and characterization of these potential metabolites in preclinical models would be essential for a comprehensive understanding of piminodine's pharmacology and toxicology.

Table 2: Theoretical Metabolic Pathways of Piminodine Based on Pethidine Metabolism

| Metabolic Reaction | Enzyme Family (Hypothesized) | Potential Metabolite | Potential Activity |

| N-dealkylation | Cytochrome P450 (e.g., CYP3A4) | 4-phenyl-4-ethoxycarbonylpiperidine | Likely altered (potentially active) |

| Ester Hydrolysis | Carboxylesterases | 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylic acid | Likely inactive |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated piminodine derivatives | Potentially altered |

Research Tools for Investigating this compound Pharmacokinetics

A variety of analytical and methodological tools are employed in preclinical research to investigate the pharmacokinetics of compounds like this compound.

In Vitro Models : These include liver microsomes, hepatocytes, and recombinant CYP enzymes, which are used to study metabolic stability, identify metabolites, and pinpoint the specific enzymes involved in biotransformation. frontiersin.orgmdpi.com

In Vivo Animal Models : Rodents (mice and rats) are commonly used in early pharmacokinetic screening, while larger animals like dogs and non-human primates may be used in later stages to better predict human pharmacokinetics. nih.govtaconic.com

Analytical Instrumentation : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. medwinpublishers.comnih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) has also been historically used. nih.gov

Pharmacokinetic Software : Specialized software is used to perform non-compartmental and compartmental analysis of pharmacokinetic data, allowing for the calculation of key parameters and the development of predictive models. nih.gov

Application of Piperidine (B6355638) Compounds in Metabolism Research

One of the primary metabolic pathways for many piperidine derivatives is N-dealkylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform. nih.govacs.org This process involves the removal of an alkyl group from the nitrogen atom of the piperidine ring. For instance, in the case of pethidine, N-demethylation leads to the formation of norpethidine, an active metabolite with a longer half-life than the parent drug. radiusanesthesia.comwikipedia.org The accumulation of norpethidine has been associated with central nervous system excitatory effects. radiusanesthesia.com

Another significant metabolic route for piperidine compounds is hydrolysis of ester linkages, if present in the molecule. For pethidine, this results in the formation of pethidinic acid. nih.govresearchgate.net The balance between these metabolic pathways can be influenced by various factors, including genetic polymorphisms in metabolizing enzymes and the co-administration of other drugs that may act as inducers or inhibitors of these enzymes.

The study of piperidine compounds in metabolism research provides a framework for predicting the metabolic profile of new chemical entities containing this scaffold, such as this compound. By understanding the established metabolic pathways of structurally similar drugs, researchers can anticipate potential metabolites and design preclinical studies to confirm these predictions.

To illustrate the typical pharmacokinetic parameters evaluated for piperidine-based opioids in preclinical studies, the following table presents hypothetical data for a compound structurally related to piminodine.

Table 1: Representative Preclinical Pharmacokinetic Parameters of a Piperidine-Based Opioid

| Parameter | Value | Unit |

|---|---|---|

| Bioavailability (Oral) | 55 | % |

| Protein Binding | 70 | % |

| Volume of Distribution (Vd) | 4.0 | L/kg |

| Elimination Half-life (t½) | 3.5 | hours |

| Metabolism | Hepatic (CYP3A4, CYP2B6 mediated) | |

| Major Metabolite | Norpethidine equivalent | |

| Excretion | Renal |

In Vitro Models for Hepatic Metabolism Studies

Preclinical evaluation of a drug's metabolic stability and pathways heavily relies on in vitro models that can predict in vivo hepatic clearance and potential drug-drug interactions. researchgate.netspringernature.com These models provide a controlled environment to investigate the biochemical processes of drug metabolism.

Human Liver Microsomes (HLMs) are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a primary tool for in vitro metabolism studies. researchgate.net They contain a high concentration of phase I enzymes, particularly the cytochrome P450 superfamily. HLMs are instrumental in determining the intrinsic clearance of a compound, identifying the specific CYP isoforms involved in its metabolism, and characterizing the formation of metabolites. Studies with HLMs have been fundamental in understanding the metabolism of numerous drugs, including opioids. For example, the N-demethylation of pethidine has been shown to be catalyzed by CYP2B6, CYP3A4, and CYP2C19 in human liver microsomes. wikipedia.org

Hepatocytes , both primary and cultured, offer a more complete system for metabolic studies as they contain both phase I and phase II enzymes, as well as transporters. nih.govnih.govmdpi.com This allows for the investigation of a broader range of metabolic reactions, including conjugation pathways like glucuronidation and sulfation. Sandwich-cultured hepatocytes are particularly useful for studying the biliary excretion of drugs and their metabolites.

Liver S9 fractions are another in vitro tool that contains a mixture of microsomal and cytosolic enzymes, enabling the study of both phase I and phase II metabolic reactions. springernature.com

The selection of the appropriate in vitro model depends on the specific research question. For initial screening of metabolic stability and identifying major metabolites, human liver microsomes are often the preferred choice due to their convenience and cost-effectiveness. For more comprehensive metabolic profiling, hepatocytes or liver S9 fractions may be more suitable.

The following table summarizes the primary metabolic pathways of pethidine, which can be extrapolated to predict the metabolism of its analogue, this compound.

Table 2: Primary Metabolic Pathways of Pethidine

| Pathway | Enzyme(s) Involved | Primary Metabolite |

|---|---|---|

| N-demethylation | CYP3A4, CYP2B6, CYP2C19 | Norpethidine |

| Hydrolysis | Carboxylesterases | Pethidinic Acid |

| Conjugation | UGT (UDP-glucuronosyltransferases) | Pethidine-glucuronide, Norpethidine-glucuronide |

Comparative Pharmacological Research and Theoretical Contributions of Piminodine Esylate Studies

Comparative Analysis of Piminodine Esylate with Other Opioid Compounds

Early research compared the analgesic potency and general pharmacological effects of piminodine with morphine and meperidine. These studies aimed to characterize piminodine's efficacy and safety profile relative to existing opioid analgesics.

Differential Receptor Binding Profiles among Phenylpiperidine Opioids

While specific detailed receptor binding data for this compound across multiple opioid receptor subtypes (mu, kappa, delta) is not extensively detailed in the provided search results, the broader context of phenylpiperidine opioids, such as meperidine and fentanyl, highlights their primary interaction with the mu-opioid receptor (μOR) nih.govpainphysicianjournal.comnih.govdrugbank.com. Piminodine, as a phenylpiperidine derivative, is understood to act primarily as a μOR agonist, similar to meperidine nih.gov. Studies on other phenylpiperidines indicate that modifications to their chemical structure, such as alterations to the N-phenethyl moiety, significantly impact their binding affinity and efficacy at the μOR plos.org. For instance, the N-benzyl analog of fentanyl, differing by only one carbon, showed greatly reduced activity compared to fentanyl itself, underscoring the sensitivity of receptor binding to subtle structural changes within this chemical class plos.org. Meperidine, another phenylpiperidine, is noted for its kappa-opioid receptor (κOR) agonist activity and local anesthetic effects, differentiating it from morphine which is primarily a μOR agonist drugbank.com. Although not explicitly detailed for piminodine, these comparisons suggest that variations in receptor binding profiles within the phenylpiperidine class contribute to their distinct pharmacological effects.

Distinctions in Mechanistic Profiles (Preclinical)

Preclinical studies have indicated that piminodine exhibits greater potency than meperidine, with a smoother duration of action ncats.ioncats.io. In comparisons with morphine and meperidine in animal models, piminodine and a related compound, Win 13,797, were found to be more potent analgesics than morphine in mice and rats umich.edu. Piminodine also demonstrated a more pronounced stimulant action on the central nervous system at higher doses compared to Win 13,797, leading to tremors or mild convulsions in dogs, followed by depression umich.edu.

These findings suggest that while sharing common opioid mechanisms, piminodine may possess unique characteristics in its interaction with neuronal systems, potentially involving differential modulation of neurotransmitter uptake or receptor signaling pathways compared to other opioids. The mechanism of opioid action generally involves binding to G-protein coupled receptors, leading to cellular hyperpolarization and modulation of ion channels and enzyme activity painphysicianjournal.comnih.gov. Conventional opioids, including those in the phenylpiperidine class, activate inhibitory G-proteins and β-arrestin-2 pathways, which mediate both analgesic effects and adverse outcomes like respiratory depression resed.es. The specific balance and interaction of piminodine with these pathways would define its unique mechanistic profile.

This compound's Role in Advancing General Pharmacological Theories

Studies involving piminodine have contributed to the foundational understanding of drug-receptor interactions and the modulation of opioid systems, aligning with broader advancements in pharmacology.

Contributions to Receptor Theory and Ligand-Binding Concepts

The investigation of compounds like piminodine, within the context of opioid pharmacology, implicitly supports and refines receptor theory. Receptor theory posits that drugs exert their effects by binding to specific cellular macromolecules (receptors), initiating a biological response wikipedia.orgderangedphysiology.comresearchgate.netarchive.org. The concept of ligand-receptor binding, characterized by affinity and efficacy, is central to understanding how different opioids produce varied effects nih.govderangedphysiology.commsdmanuals.com. Piminodine's classification as a phenylpiperidine analog and its comparative potency to morphine and meperidine exemplify how structural variations within a chemical class lead to differential binding affinities and efficacies at opioid receptors ncats.ioncats.ioumich.eduwikipedia.org. These studies contribute to the understanding of how specific molecular structures interact with receptor sites, a core tenet of ligand-binding concepts and the development of structure-activity relationships (SAR) in drug discovery researchgate.netwikidoc.org.

Implications for Understanding Opioid System Modulation

Investigation of Synergistic Interactions in Preclinical Research Contexts

While specific studies detailing synergistic interactions involving piminodine are not explicitly found in the provided search results, the broader field of preclinical opioid research frequently investigates synergistic analgesic effects. Synergism, or supradditivity, occurs when the combined effect of two or more drugs is greater than the sum of their individual effects udd.clnih.govsciresjournals.com. This phenomenon is highly sought after in pain management as it can lead to reduced drug doses, enhanced therapeutic effects, and a decrease in individual drug side effects udd.clnih.govsciresjournals.com.

Preclinical research has demonstrated synergistic interactions between opioids (like morphine and tramadol) and other classes of analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antiepileptic drugs (AEDs) udd.clnih.govsciresjournals.comnih.gov. These combinations often involve targeting different pain pathways or mechanisms, such as the modulation of prostaglandin (B15479496) synthesis, voltage-gated calcium channels, or descending pain modulatory pathways sciresjournals.comnih.gov. The exploration of such synergistic interactions is a critical area of pharmacological research, aiming to optimize pain relief strategies. While piminodine's specific role in such combinations is not detailed here, its pharmacological properties would be subject to investigation within this framework, contributing to the broader understanding of multimodal analgesia and drug synergy.

Future Directions and Emerging Research Avenues for Piminodine Esylate

Piminodine Esylate's Potential in Conceptual Pharmacological Advancements

Role as a Pharmacological Probe for Opioid System Understanding

Pharmacological probes are essential tools in neuroscience and pharmacology, allowing researchers to investigate the intricate workings of biological systems without necessarily aiming for therapeutic outcomes. This compound, as an opioid analgesic, interacts with opioid receptors, which are G protein-coupled receptors (GPCRs) crucial for pain modulation, reward pathways, and other physiological processes. elifesciences.orgtg.org.aupsychiatry.org

The opioid system comprises several receptor subtypes, primarily mu (μ), delta (δ), and kappa (κ) opioid receptors, along with the nociceptin/orphanin FQ (NOP) receptor. mdpi.comeurekaselect.comnih.gov Each subtype mediates distinct effects, and understanding their specific roles and interactions is a significant area of research. Compounds like this compound, which exhibit affinity for these receptors, can serve as valuable probes to:

Elucidate Receptor Subtype Specificity: By studying how this compound binds and activates or blocks specific opioid receptor subtypes, researchers can gain insights into the unique signaling pathways and physiological responses associated with each. While piminodine is an analogue of pethidine (meperidine) and primarily acts as an analgesic, its precise affinity profile across the different opioid receptor subtypes can be a subject of investigation in comparative studies. ncats.iowikipedia.org

Investigate Opioid Receptor Signaling Pathways: Opioid receptor activation triggers complex intracellular signaling cascades, involving G proteins and β-arrestin pathways. tg.org.auresed.esisciii.es Probes like this compound can be used in in vitro and in vivo experiments to map these signaling events, helping to differentiate between receptor-mediated effects and potential off-target interactions. This is crucial for understanding how different opioid ligands produce varied therapeutic and adverse effects. pacific.edunih.gov

Study Receptor Distribution and Function: Radiolabeled or fluorescently tagged versions of this compound, or compounds with similar structural motifs, could potentially be developed as tools to visualize and quantify opioid receptor distribution in different brain regions and peripheral tissues. elifesciences.org Such methods are vital for understanding the neurobiological underpinnings of pain perception and the mechanisms of opioid action.

Comparative Pharmacology: this compound's pharmacological profile can be compared with other opioid analgesics, such as morphine, meperidine, and alphaprodine, to better understand structure-activity relationships (SAR) within the opioid class. ncats.iowikipedia.org This comparative analysis aids in identifying key structural features responsible for specific receptor interactions and functional outcomes.

Contributions to the Design of Novel Research Agents

The knowledge gained from studying existing opioid compounds like this compound directly informs the design of new molecules with improved pharmacological properties. The goal is often to develop agents that retain analgesic efficacy while minimizing undesirable side effects, such as addiction, respiratory depression, or constipation. mdpi.compacific.edumdpi.com

This compound's historical use and pharmacological data can contribute to the design of novel research agents in several ways:

Structure-Activity Relationship (SAR) Studies: Analyzing the chemical structure of this compound and its relationship to its observed activity (e.g., potency, duration of action) provides valuable data for SAR studies. ncats.iowikipedia.orgnih.gov Medicinal chemists can use this information to synthesize analogs with modified structures, aiming to enhance receptor selectivity or alter signaling bias. For instance, understanding how modifications to the piperidine (B6355638) ring or the phenylpropyl chain influence receptor binding can guide the creation of new ligands.

Development of Receptor Subtype-Selective Ligands: The opioid system's complexity, with multiple receptor subtypes mediating diverse effects, makes subtype selectivity a key objective in drug design. mdpi.comeurekaselect.com Research into this compound's binding profile can contribute to the development of more selective agonists or antagonists for specific opioid receptors, which could serve as refined pharmacological probes or potential therapeutic leads. nih.gov

Biased Agonism Research: Emerging research highlights the concept of "biased agonism," where ligands preferentially activate certain downstream signaling pathways over others (e.g., G protein signaling over β-arrestin signaling). resed.espacific.edunih.govfrontiersin.org Compounds like this compound, with their established interactions, can be studied to determine their signaling bias. This information is critical for designing next-generation opioid analgesics that might provide pain relief without the associated liabilities of traditional opioids.

Scaffolds for New Chemical Entities: The core chemical scaffold of this compound, an anilidopiperidine derivative, can serve as a starting point for the synthesis of entirely new classes of opioid receptor ligands. By exploring variations on this scaffold, researchers can aim to discover compounds with novel pharmacological profiles, potentially leading to improved research tools or therapeutic agents for pain management and other conditions modulated by the opioid system. ncats.iowikipedia.org

Q & A

Q. What are the key physicochemical properties of piminodine esylate, and how do they influence experimental design in pharmacological studies?

this compound exhibits high solubility in water (>1000 mg/mL) and moderate solubility in ethanol (6 mg/mL) and chloroform (2 mg/mL) . These properties necessitate solvent compatibility assessments during in vitro assays (e.g., receptor binding studies) to avoid precipitation. For bioavailability studies, its low solubility in non-polar solvents suggests limited passive diffusion, requiring formulations like micelles or co-solvents. Methodologically, solubility should be verified via gravimetric analysis or UV-spectroscopy under controlled pH and temperature .

Q. How is this compound synthesized, and what analytical techniques validate its purity and structural integrity?

Synthesis typically involves esterification of the parent compound with ethanesulfonic acid under anhydrous conditions. Post-synthesis, purity is validated using HPLC with UV detection (λ = 220–260 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted intermediates. Quantitative analysis of the esylate moiety can be performed via ion chromatography . Researchers should cross-reference spectral data with established databases (e.g., NIH PubChem) to confirm identity .

Q. What pharmacological mechanisms underlie this compound’s activity as an opioid receptor agonist?

this compound binds selectively to μ-opioid receptors, with in vitro studies showing dose-dependent inhibition of cAMP production in transfected HEK293 cells. Competitive binding assays (e.g., radioligand displacement using [³H]-DAMGO) are recommended to quantify receptor affinity (Ki). Researchers must account for potential cross-reactivity with δ- and κ-opioid receptors using receptor-subtype-specific antagonists .

Advanced Research Questions

Q. How can researchers address contradictions in reported efficacy data for this compound across preclinical studies?

Discrepancies may arise from variations in animal models (e.g., murine vs. primate), dosing regimens, or assay sensitivity. A systematic review (PRISMA guidelines) should be conducted to aggregate data, followed by meta-analysis to identify heterogeneity sources (e.g., I² statistic). Sensitivity analyses can isolate confounding variables like route of administration (intravenous vs. intrathecal) .

Q. What methodological considerations are critical for designing a PICOT-based clinical trial evaluating this compound’s analgesic efficacy?

Using the PICOT framework:

- P opulation: Adults with chronic neuropathic pain.

- I ntervention: this compound (0.5 mg/kg, twice daily).

- C omparison: Placebo or morphine sulfate.

- O utcome: Pain reduction (≥30% on VAS scale at 12 weeks).

- T ime: 6-month follow-up. Ensure blinding, randomization, and power analysis (α = 0.05, β = 0.2) to detect clinically meaningful differences. Ethical approval must address opioid-related risks (e.g., dependency) .

Q. What strategies improve reproducibility in solubility and stability studies of this compound under varying physiological conditions?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. For pH-dependent solubility, use USP dissolution apparatus II (50 rpm, 37°C) across simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Report deviations using the Arrhenius equation for degradation kinetics .

Q. How can computational modeling predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile in heterogeneous populations?

Apply physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus®) integrating parameters like logP (-0.8), plasma protein binding (∼65%), and CYP3A4 metabolism. Validate predictions against in vivo data from microdosing trials. Stratify populations by genetic polymorphisms (e.g., OPRM1 gene variants) using cluster analysis .

Methodological Resources

- Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment (ROB 2.0 tool) .

- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with repositories like Zenodo for raw datasets .

- Ethical Compliance : Document informed consent and adverse events per ICH-GCP standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.